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Compound of Interest

Compound Name: Z-Homophe-OH

Cat. No.: B556137 Get Quote

Introduction: Z-Homophe-OH, chemically known as (S)-2-(benzyloxycarbonylamino)-4-

phenylbutanoic acid, is a protected amino acid derivative that serves as a crucial building block

in the field of peptide chemistry and drug discovery. The "Z" in its name refers to the

benzyloxycarbonyl (Cbz) group, which protects the alpha-amino group of L-

homophenylalanine. Homophenylalanine is a non-proteinogenic amino acid, meaning it is not

one of the 20 common amino acids found in proteins. Its structure is similar to phenylalanine

but with an additional methylene group in its side chain. This structural modification imparts

unique properties to peptides when it is incorporated, making Z-Homophe-OH a valuable tool

for medicinal chemists and peptide scientists.

This technical guide provides an in-depth overview of Z-Homophe-OH, focusing on its

chemical properties, its primary application in peptide synthesis, and the biological significance

of incorporating homophenylalanine into peptide backbones. While Z-Homophe-OH itself is not

biologically active, its role as a precursor to biologically active peptides is of significant interest

in drug development.

Chemical and Physical Properties
The fundamental properties of Z-Homophe-OH are summarized in the table below. This data is

essential for its use in synthetic chemistry, including solubility considerations and reaction

setup.
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Property Value Reference

Chemical Name

(S)-2-

(benzyloxycarbonylamino)-4-

phenylbutanoic acid

Synonyms
Z-L-homophenylalanine, (S)-2-

(Z-amino)-4-phenylbutyric acid

CAS Number 127862-89-9

Molecular Formula C₁₈H₁₉NO₄

Molecular Weight 313.35 g/mol

Appearance White solid

Purity ≥98.0% (TLC)

Application Peptide synthesis

Storage Temperature 2-8°C [1]

Core Application: A Building Block for Novel
Peptides
The primary utility of Z-Homophe-OH lies in its use in solution-phase and solid-phase peptide

synthesis (SPPS). The benzyloxycarbonyl (Z) group provides stable protection for the amino

group during peptide coupling reactions and can be removed under specific conditions,

typically through hydrogenolysis.

The incorporation of the homophenylalanine residue into peptides can lead to several

advantageous modifications of their biological and physical properties:

Enhanced Proteolytic Stability: The non-natural structure of homophenylalanine can make

the resulting peptide more resistant to degradation by proteases in the body, leading to a

longer half-life and improved therapeutic potential.

Altered Receptor Binding and Activity: The longer side chain of homophenylalanine

compared to phenylalanine can alter the way a peptide interacts with its biological target,
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such as a receptor or enzyme. This can lead to changes in binding affinity and functional

activity, potentially converting an agonist to an antagonist or vice versa, or enhancing its

potency.

Modified Conformational Properties: The additional methylene group in the side chain can

influence the secondary structure of the peptide, affecting its folding and overall

conformation. This can have a significant impact on its biological activity.[2]

Case Studies: The Impact of Homophenylalanine
Incorporation
The strategic use of Z-Homophe-OH to introduce homophenylalanine into peptide sequences

has been explored in various therapeutic areas.

Immunosuppressive Peptides: Analogs of
Cyclolinopeptide A
Cyclolinopeptide A is a naturally occurring cyclic peptide with known immunosuppressive

properties.[3] Researchers have synthesized analogs of this peptide where one or both of the

phenylalanine residues are replaced with homophenylalanine. These modifications have been

shown to modulate the immunosuppressive activity of the parent peptide. For instance, some

homophenylalanine-containing analogs have demonstrated potent inhibition of T- and B-cell

proliferation.[3]

The immunosuppressive activity of these peptides can interfere with T-cell activation signaling

pathways. A simplified representation of a T-cell activation pathway is shown below.
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Simplified T-cell activation pathway and potential inhibition by homophenylalanine-containing
peptides.

Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonists
The glucagon-like peptide-1 receptor (GLP-1R) is a major target for the treatment of type 2

diabetes. Short 11-amino acid peptides containing unnatural amino acids, including

homophenylalanine analogs at the C-terminus, have been identified as potent GLP-1R

agonists.[4] Some of these peptides exhibit functional activity in the low picomolar range in in-

vitro assays.[4]

Activation of the GLP-1R by an agonist peptide initiates a signaling cascade that leads to

insulin secretion. A diagram of this pathway is provided below.
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GLP-1 receptor signaling pathway activated by a homophenylalanine-containing peptide
agonist.

Angiotensin-Converting Enzyme (ACE) Inhibitors
L-homophenylalanine is a key precursor in the synthesis of several angiotensin-converting

enzyme (ACE) inhibitors, which are widely used to treat hypertension and congestive heart

failure.[5] While Z-Homophe-OH is not directly used in the final drug structure, its deprotected

form is a critical starting material for the synthesis of these important pharmaceuticals.

Experimental Protocols
The following is a representative protocol for the incorporation of Z-Homophe-OH into a

peptide sequence using solid-phase peptide synthesis (SPPS). This protocol is illustrative and

may require optimization for specific peptide sequences.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide
Containing Homophenylalanine
This protocol outlines the manual synthesis of a short peptide with the sequence X-Hphe-Y on

a resin support, where X and Y are other amino acids.

Materials:

Rink Amide resin

Z-Homophe-OH

Fmoc-protected amino acids (for X and Y)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine

N,N'-Diisopropylethylamine (DIPEA)

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
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Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Water

Diethyl ether

SPPS reaction vessel

Workflow Diagram:
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Workflow for the solid-phase synthesis of a tripeptide containing homophenylalanine.
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Procedure:

Resin Swelling: Place the Rink Amide resin in the SPPS reaction vessel and swell in DMF for

30 minutes.

Fmoc Deprotection (for the first amino acid):

Drain the DMF.

Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

Drain the solution.

Repeat the piperidine treatment for 15 minutes.

Wash the resin thoroughly with DMF, DCM, and then DMF.

Coupling of the First Amino Acid (Y):

In a separate vial, dissolve Fmoc-Y-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

Add the activated amino acid solution to the resin and agitate for 2 hours.

Wash the resin with DMF, DCM, and then DMF.

Fmoc Deprotection (for the second amino acid): Repeat step 2.

Coupling of Z-Homophe-OH:

In a separate vial, dissolve Z-Homophe-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in

DMF.

Add the activated amino acid solution to the resin and agitate for 2 hours.

Wash the resin with DMF, DCM, and then DMF.

Coupling of the Third Amino Acid (X): Repeat steps 4 and 3 with Fmoc-X-OH.

Final Fmoc Deprotection: Repeat step 2.
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Cleavage and Deprotection:

Wash the resin with DCM and dry under vacuum.

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

Filter the resin and collect the filtrate.

Peptide Precipitation and Purification:

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

Dry the crude peptide and purify by reverse-phase HPLC.

Characterize the final peptide by mass spectrometry.

Conclusion
Z-Homophe-OH is a valuable synthetic tool for peptide chemists and drug discovery

professionals. While it does not possess intrinsic biological activity, its role as a protected

precursor for L-homophenylalanine allows for the strategic modification of peptides to enhance

their therapeutic properties. The incorporation of homophenylalanine can lead to increased

stability, altered receptor interactions, and novel biological activities. The case studies of

immunosuppressive peptides and GLP-1R agonists highlight the potential of using Z-
Homophe-OH to develop new and improved peptide-based therapeutics. A thorough

understanding of its chemical properties and its application in peptide synthesis is essential for

leveraging its full potential in the design and creation of next-generation peptide drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.sigmaaldrich.com/US/en/product/aldrich/15469
https://www.mdpi.com/2310-2861/11/3/164
https://pubmed.ncbi.nlm.nih.gov/19487056/
https://pubmed.ncbi.nlm.nih.gov/19487056/
https://www.sigmaaldrich.com/KR/ko/tech-docs/paper/355127
https://www.sigmaaldrich.com/KR/ko/tech-docs/paper/355127
https://www.sigmaaldrich.com/KR/ko/tech-docs/paper/355127
https://www.scielo.br/j/qn/a/NQ4FDNpCsfBDcJHYzrrtPsc/?lang=en
https://www.benchchem.com/product/b556137#what-is-z-homophe-oh
https://www.benchchem.com/product/b556137#what-is-z-homophe-oh
https://www.benchchem.com/product/b556137#what-is-z-homophe-oh
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b556137?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

